Potassium cyclohex-1-en-1-yltrifluoroborate
Description
Potassium cyclohex-1-en-1-yltrifluoroborate (CAS: 1186667-20-8) is an organoboron compound with the molecular formula C₆H₉BF₃K and a molecular weight of 188.04 g/mol . It features a cyclohexene ring substituted with a trifluoroborate group, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The compound is typically a white/beige or light-yellow solid with a purity of ≥98.5%, stored in dry, cool conditions to prevent decomposition . Its primary applications span pharmaceuticals and materials science, where its alkene moiety enables further functionalization, such as hydrogenation or epoxidation .
Properties
IUPAC Name |
potassium;cyclohexen-1-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h4H,1-3,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUFAMKMWVCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717202 | |
| Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186667-20-8 | |
| Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1186667-20-8 | |
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Preparation Methods
Standard Hydroboration Approach
The most common method for synthesizing this compound involves hydroboration of cyclohexenes followed by trifluoroborate formation. This process typically proceeds as follows:
- Hydroboration of Cyclohexene : Cyclohexene undergoes hydroboration using borane reagents such as borane-tetrahydrofuran complex (BH₃·THF) or other boron hydrides, resulting in the formation of cyclohexylboranes.
- Oxidation and Functionalization : The cyclohexylboranes are then oxidized or directly converted into trifluoroborate salts by treatment with potassium hydrogen fluoride (KHF₂), leading to the formation of this compound.
This method is well-documented and provides a straightforward route to the desired alkenyl trifluoroborate salts, with the key step being the controlled hydroboration to ensure the formation of the correct regio- and stereochemistry.
Hydroboration of Alkynes for Enantiopure Salts
Enantiopure potassium alkenyl trifluoroborates can be synthesized via hydroboration of alkynes using chiral hydroborating agents or catalysts, which induce stereoselectivity. The process involves:
- Synthesis of Achiral Alkynes : Starting from simple alkynes, hydroboration is performed under conditions that favor anti-Markovnikov addition.
- Chiral Hydroboration : Using chiral catalysts or reagents, enantioselective hydroboration yields enantiopure alkenylboranes.
- Conversion to Trifluoroborates : These are then converted into potassium salts by treatment with KHF₂, preserving stereochemistry.
Catalytic Hydroboration and Dehydrogenative Hydroboration
Recent advances include catalytic hydroboration techniques that utilize transition metal catalysts such as rhodium, iridium, or platinum to facilitate regio- and stereoselective addition of boron hydrides to cyclohexenes or alkynes, followed by trifluoroborate formation. These methods offer improved control over stereochemistry and functional group tolerance.
Silyl-Protected Alkenyldioxanborinanes
Innovative synthetic routes involve the formation of silyl-protected alkenyldioxanborinanes, which serve as stable intermediates. These compounds are synthesized via borylation of cyclohexenes or alkynes, followed by protection with silyl groups to facilitate handling and subsequent conversion to trifluoroborate salts.
Data Summary and Comparative Analysis
| Method | Starting Material | Reagents | Key Steps | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydroboration + KHF₂ | Cyclohexene | BH₃·THF, KHF₂ | Hydroboration, trifluoroborate formation | Moderate to high | Simple, reliable | Requires control of regioselectivity |
| Catalytic Hydroboration | Alkynes | Transition metal catalysts, borane | Catalytic addition, trifluoroborate conversion | High with chiral catalysts | High stereocontrol | Catalyst cost and complexity |
| Silyl-protected intermediates | Cyclohexenes/alkynes | Borylation, silyl protection | Borylation, protection, trifluoroborate formation | Stereoselective | Stability of intermediates | Additional steps |
Research Findings and Notable Innovations
- Enantioselective synthesis : The use of chiral catalysts in hydroboration has enabled the production of enantiopure potassium alkenyl trifluoroborates, crucial for asymmetric synthesis applications.
- Transition metal catalysis : Rhodium-catalyzed hydroboration has been shown to improve regio- and stereoselectivity, facilitating the synthesis of complex alkenyl trifluoroborates with high purity.
- Stability and handling : Silyl-protected intermediates have enhanced the stability of sensitive boron compounds, allowing for more straightforward purification and storage.
Chemical Reactions Analysis
Types of Reactions: Potassium cyclohex-1-en-1-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-1-en-1-ylboronic acid or other boron-containing derivatives.
Reduction: It can be reduced to form cyclohex-1-en-1-ylborane or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides (chloride, bromide, iodide) and alkyl groups (methyl, ethyl) are used in substitution reactions, typically under mild conditions with the presence of a base or catalyst.
Major Products:
Oxidation: Cyclohex-1-en-1-ylboronic acid and other oxidized boron derivatives.
Reduction: Cyclohex-1-en-1-ylborane and other reduced boron species.
Substitution: Various substituted cyclohex-1-en-1-yl derivatives, depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Potassium cyclohex-1-en-1-yltrifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a nucleophile, facilitating the formation of biaryl compounds, which are foundational in many organic synthesis pathways .
Medicinal Chemistry
The compound has shown potential in the field of medicinal chemistry , particularly in the development of boron-containing drugs. These drugs can be designed for targeted therapies, including Boron Neutron Capture Therapy (BNCT) , which selectively targets tumor cells. The ability of boron compounds to absorb neutrons makes them ideal candidates for this type of cancer treatment .
Materials Science
In materials science, this compound is used to synthesize advanced materials such as polymers and electronic components. Its unique chemical properties allow for the modification of polymer structures, enhancing their performance in various applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions | Formation of complex organic molecules |
| Medicinal Chemistry | Development of boron-containing drugs | Potential for targeted cancer therapies |
| Materials Science | Synthesis of advanced polymers and electronic components | Enhanced performance and functionality |
Case Study 1: Suzuki-Miyaura Coupling Reactions
In a study focusing on the application of this compound in Suzuki-Miyaura reactions, researchers demonstrated its effectiveness in forming biaryl compounds with high yields and selectivity. The study highlighted the compound's role as a key reagent that facilitates efficient carbon-carbon bond formation under mild conditions .
Case Study 2: Boron Neutron Capture Therapy
A clinical investigation explored the use of boron-containing compounds, including this compound, in BNCT for treating brain tumors. The results indicated that these compounds could significantly enhance the therapeutic index by selectively accumulating in tumor tissues while sparing healthy cells .
Case Study 3: Advanced Material Synthesis
Research into the synthesis of functionalized polymers using this compound showed that it could be used to create materials with tailored properties for specific applications in electronics. The resulting polymers exhibited improved electrical conductivity and mechanical strength compared to traditional materials .
Mechanism of Action
The mechanism of action of potassium cyclohex-1-en-1-yltrifluoroborate involves its ability to participate in various chemical reactions, particularly those involving the formation and breaking of carbon-boron bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. Its reactivity is often mediated by the presence of the trifluoroborate group, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and other proteins that recognize boron-containing molecules. These interactions can modulate the activity of the target proteins and influence various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The reactivity and applications of potassium trifluoroborates are heavily influenced by their organic substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
Cyclohexene vs. Cyclohexyl :
- The cyclohexenyl derivative’s alkene group enhances reactivity in cross-couplings and allows post-synthetic modifications (e.g., Diels-Alder reactions), unlike the saturated cyclohexyl analogue .
- The cyclohexyl variant (C₆H₁₁BF₃K) is more thermally stable, making it suitable for high-temperature reactions .
Alkyne vs. Alkene :
- The hexynyl trifluoroborate (C₆H₉BF₃K) shares a similar molecular weight but reacts via alkyne-specific pathways, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Bromo-Substituted Alkene :
- The (Z)-2-bromo derivative (C₆H₁₀BBrF₃K) leverages bromine as a leaving group in Suzuki couplings, enabling stereoselective aryl-alkenyl bond formation .
Reactivity and Stability
- Thermal Stability : Cyclohexenyl trifluoroborate decomposes at lower temperatures compared to its saturated counterpart due to the strained alkene .
- Hydrolytic Sensitivity : All trifluoroborates require anhydrous storage, but bromo-substituted variants (e.g., C₆H₁₀BBrF₃K) are more moisture-sensitive .
Research Findings
Cross-Coupling Efficiency :
- Potassium cyclohexenyltrifluoroborate exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to aliphatic trifluoroborates, as the alkene stabilizes transition states via conjugation .
- In contrast, the cyclohexyl variant requires higher catalyst loading and longer reaction times .
Pharmaceutical Relevance :
Biological Activity
Potassium cyclohex-1-en-1-yltrifluoroborate (CAS No. 1186667-20-8) is a specialized organoboron compound that has garnered attention for its potential biological applications, particularly in synthetic organic chemistry and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
- Molecular Formula: C₆H₉BF₃K
- Molecular Weight: 188.04 g/mol
- Purity: Typically ≥98%
- Storage Conditions: Inert atmosphere at 2-8ºC
Synthesis and Reactivity
This compound is synthesized through the reaction of cyclohexene with trifluoroborate reagents. This compound is notable for its stability and reactivity in various chemical transformations, including cross-coupling reactions and as a reagent in organic synthesis.
Biological Activity Overview
The biological activity of this compound primarily stems from its role as a building block in the synthesis of biologically active compounds. Its utility can be highlighted in several key areas:
1. Catalytic Applications
Research indicates that potassium alkenyl trifluoroborates can act as intermediates in rhodium-catalyzed reactions, facilitating the formation of complex natural products. For instance, the synthesis of enantiopure dihydropyranones through conjugate addition reactions showcases its potential in creating biologically relevant structures .
2. Bioactive Compound Synthesis
This compound has been employed in the synthesis of various bioactive compounds, including those with potential therapeutic applications. The compound's reactivity allows for the formation of complex polycyclic structures that are often found in pharmaceuticals .
Case Studies and Research Findings
The biological mechanisms through which this compound exerts its effects are largely indirect, facilitated by its transformation into more complex molecules during synthetic processes. These transformations often involve:
- Cross-Coupling Reactions: Enabling the formation of C-C bonds essential for constructing larger organic frameworks.
- Conjugate Additions: Allowing for the introduction of various functional groups that enhance biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Potassium cyclohex-1-en-1-yltrifluoroborate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via transmetallation of cyclohexenyl Grignard reagents with potassium trifluoroborate salts. Key steps include maintaining anhydrous conditions (argon atmosphere) and using tetrahydrofuran (THF) as the solvent. Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization via B NMR should show a single peak near 3 ppm (BFK), and elemental analysis must confirm potassium content within ±0.3% .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H NMR (DO or CDCl) for cyclohexenyl protons (δ 5.5–6.0 ppm, olefinic H), F NMR for BF (δ −140 to −150 ppm), and B NMR for boron environment .
- Elemental Analysis : Verify K content via inductively coupled plasma optical emission spectrometry (ICP-OES) .
- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves bond lengths (B–F ≈ 1.38 Å) and geometry .
Q. What are the primary reaction mechanisms involving this compound in cross-coupling reactions?
- Methodological Answer : The compound acts as a nucleophilic partner in Suzuki-Miyaura cross-coupling. The trifluoroborate group stabilizes the intermediate, while the cyclohexenyl moiety transfers via palladium-catalyzed transmetallation. Optimize conditions using Pd(PPh) (2–5 mol%), KCO as base, and DME/HO (3:1) at 80°C. Monitor reaction progress via TLC (R 0.4 in hexane/EtOAc) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for byproducts during synthesis?
- Methodological Answer : Contradictions often arise from residual solvents or incomplete transmetallation. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities (e.g., unreacted Grignard reagents) with <2 ppm mass accuracy .
- DSC/TGA Analysis : Detect solvent adducts via thermal decomposition profiles (e.g., endothermic peaks at 100–150°C) .
- Repeat Under Controlled Conditions : Use Schlenk-line techniques to exclude oxygen/moisture interference .
Q. What strategies improve yield in stereospecific reactions involving the cyclohexenyl group?
- Methodological Answer : Stereochemical outcomes depend on ligand choice and solvent polarity:
- Ligand Screening : Bulky ligands (e.g., SPhos) enhance steric control, reducing β-hydride elimination .
- Solvent Optimization : Use toluene for higher stereoretention (dielectric constant ≈2.4) versus THF (7.5) .
- Kinetic Studies : Monitor reaction half-life (t) via in-situ IR to identify optimal quenching points .
Q. How can computational methods predict reactivity trends for modified trifluoroborate derivatives?
- Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) calculate:
- Boron Charge Density : Higher negative charge correlates with faster transmetallation .
- Transition-State Barriers : Compare activation energies for substituent effects (e.g., electron-withdrawing groups slow transmetallation) .
- Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Storage : Inert atmosphere (N) at −20°C to prevent hydrolysis .
- Waste Disposal : Neutralize with aqueous NaHCO before incineration .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines for experimental reporting:
- Detailed Synthesis : Specify stoichiometry, solvent volumes, and reaction times (±5% tolerance) .
- Supporting Information : Include raw NMR/Fourier-transform infrared (FTIR) spectra and crystallographic data (CIF files) .
- Error Analysis : Report yields as mean ± standard deviation (n ≥ 3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
